molecular formula C11H17N B13146249 (1R)-1-(4-propylphenyl)ethanamine

(1R)-1-(4-propylphenyl)ethanamine

Cat. No.: B13146249
M. Wt: 163.26 g/mol
InChI Key: JJHHWCQQAOZVKQ-SECBINFHSA-N
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Description

(1R)-1-(4-propylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center at the first carbon, making it optically active. This compound is characterized by the presence of a propyl group attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-propylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(4-propylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of (1R)-1-(4-propylphenyl)ethan-1-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-propylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of (1R)-1-(4-propylphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of a propyl group.

    (1R)-1-(4-ethylphenyl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

(1R)-1-(4-propylphenyl)ethan-1-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-(4-propylphenyl)ethanamine

InChI

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1

InChI Key

JJHHWCQQAOZVKQ-SECBINFHSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@@H](C)N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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